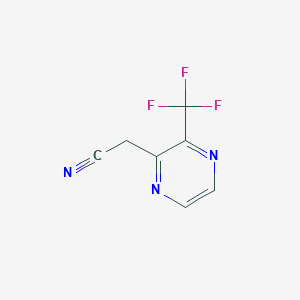
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with an acetonitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)pyrazine with acetonitrile in the presence of a suitable catalyst and under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism by which 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazine ring can interact with various biological targets. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazine derivatives with different substituents, such as:
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(3-(Trifluoromethyl)quinazolin-4-yl)acetonitrile
Uniqueness
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the pyrazine ring, which confer specific chemical and biological properties. The combination of these features can result in enhanced stability, reactivity, and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-5(1-2-11)12-3-4-13-6/h3-4H,1H2 |
Clave InChI |
RYROZQXIVHQGDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


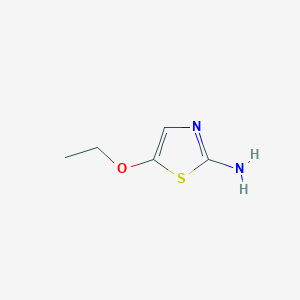


![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)

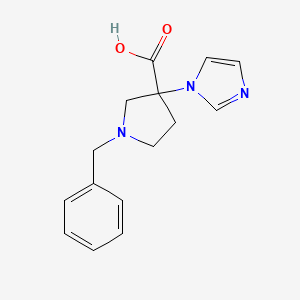
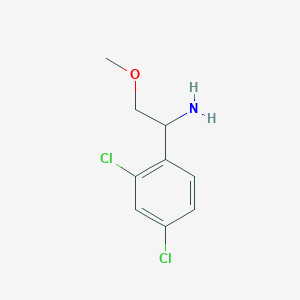
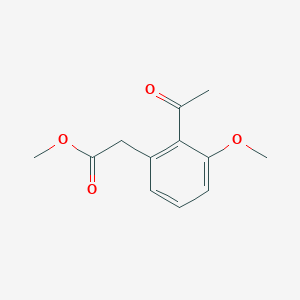


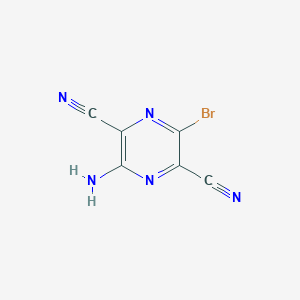

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
